Cas no 2138390-49-3 (Ethyl 2-(difluoromethyl)-5-(fluorosulfonyl)pyridine-3-carboxylate)

Ethyl 2-(difluoromethyl)-5-(fluorosulfonyl)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-728562
- 2138390-49-3
- ethyl 2-(difluoromethyl)-5-(fluorosulfonyl)pyridine-3-carboxylate
- Ethyl 2-(difluoromethyl)-5-(fluorosulfonyl)pyridine-3-carboxylate
-
- インチ: 1S/C9H8F3NO4S/c1-2-17-9(14)6-3-5(18(12,15)16)4-13-7(6)8(10)11/h3-4,8H,2H2,1H3
- InChIKey: KFVKXWSXBSZAGQ-UHFFFAOYSA-N
- ほほえんだ: S(C1=CN=C(C(F)F)C(C(=O)OCC)=C1)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 283.01261340g/mol
- どういたいしつりょう: 283.01261340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 81.7Ų
Ethyl 2-(difluoromethyl)-5-(fluorosulfonyl)pyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-728562-10.0g |
ethyl 2-(difluoromethyl)-5-(fluorosulfonyl)pyridine-3-carboxylate |
2138390-49-3 | 10g |
$6082.0 | 2023-05-29 | ||
Enamine | EN300-728562-0.05g |
ethyl 2-(difluoromethyl)-5-(fluorosulfonyl)pyridine-3-carboxylate |
2138390-49-3 | 0.05g |
$1188.0 | 2023-05-29 | ||
Enamine | EN300-728562-0.25g |
ethyl 2-(difluoromethyl)-5-(fluorosulfonyl)pyridine-3-carboxylate |
2138390-49-3 | 0.25g |
$1300.0 | 2023-05-29 | ||
Enamine | EN300-728562-0.1g |
ethyl 2-(difluoromethyl)-5-(fluorosulfonyl)pyridine-3-carboxylate |
2138390-49-3 | 0.1g |
$1244.0 | 2023-05-29 | ||
Enamine | EN300-728562-2.5g |
ethyl 2-(difluoromethyl)-5-(fluorosulfonyl)pyridine-3-carboxylate |
2138390-49-3 | 2.5g |
$2771.0 | 2023-05-29 | ||
Enamine | EN300-728562-0.5g |
ethyl 2-(difluoromethyl)-5-(fluorosulfonyl)pyridine-3-carboxylate |
2138390-49-3 | 0.5g |
$1357.0 | 2023-05-29 | ||
Enamine | EN300-728562-1.0g |
ethyl 2-(difluoromethyl)-5-(fluorosulfonyl)pyridine-3-carboxylate |
2138390-49-3 | 1g |
$1414.0 | 2023-05-29 | ||
Enamine | EN300-728562-5.0g |
ethyl 2-(difluoromethyl)-5-(fluorosulfonyl)pyridine-3-carboxylate |
2138390-49-3 | 5g |
$4102.0 | 2023-05-29 |
Ethyl 2-(difluoromethyl)-5-(fluorosulfonyl)pyridine-3-carboxylate 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
Ethyl 2-(difluoromethyl)-5-(fluorosulfonyl)pyridine-3-carboxylateに関する追加情報
Recent Advances in the Application of Ethyl 2-(difluoromethyl)-5-(fluorosulfonyl)pyridine-3-carboxylate (CAS: 2138390-49-3) in Chemical Biology and Pharmaceutical Research
Ethyl 2-(difluoromethyl)-5-(fluorosulfonyl)pyridine-3-carboxylate (CAS: 2138390-49-3) has emerged as a promising compound in chemical biology and pharmaceutical research due to its unique structural features and reactivity. This fluorinated pyridine derivative is particularly notable for its potential as a versatile building block in the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of enzyme inhibitors, covalent probes, and other pharmacologically active compounds. The presence of both difluoromethyl and fluorosulfonyl groups in its structure provides opportunities for selective modifications and interactions with biological targets.
One of the key applications of Ethyl 2-(difluoromethyl)-5-(fluorosulfonyl)pyridine-3-carboxylate is in the field of medicinal chemistry, where it serves as a precursor for the synthesis of covalent inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the development of irreversible inhibitors targeting cysteine proteases. The fluorosulfonyl group acts as an electrophilic warhead, enabling covalent bond formation with the active-site cysteine residue, while the difluoromethyl group enhances the compound's metabolic stability and membrane permeability.
In addition to its role in inhibitor design, this compound has also been investigated for its potential in chemical biology probes. Researchers have utilized its reactive fluorosulfonyl group to develop activity-based probes (ABPs) for profiling enzyme activities in complex biological systems. A recent publication in ACS Chemical Biology described the synthesis of a fluorescent probe derived from Ethyl 2-(difluoromethyl)-5-(fluorosulfonyl)pyridine-3-carboxylate, which was successfully used to visualize the activity of serine hydrolases in live cells.
The synthetic accessibility of Ethyl 2-(difluoromethyl)-5-(fluorosulfonyl)pyridine-3-carboxylate has also been a subject of recent optimization efforts. A 2022 study in Organic Process Research & Development reported an improved synthetic route with higher yields and better scalability, addressing previous challenges in the large-scale production of this compound. This advancement is particularly significant for its potential industrial applications in pharmaceutical manufacturing.
Looking forward, the unique properties of Ethyl 2-(difluoromethyl)-5-(fluorosulfonyl)pyridine-3-carboxylate suggest continued relevance in drug discovery and chemical biology. Ongoing research is exploring its applications in targeted protein degradation, where its reactive groups could be harnessed for the development of proteolysis-targeting chimeras (PROTACs). Additionally, its potential in radiopharmaceutical development is being investigated, taking advantage of the fluorine atoms for 18F-labeling in positron emission tomography (PET) tracer synthesis.
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